molecular formula C30H68O3Si3 B13838807 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane

Cat. No.: B13838807
M. Wt: 561.1 g/mol
InChI Key: DTDBKBUDBOGWQC-UHFFFAOYSA-N
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Description

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane is a complex organosilicon compound It is characterized by the presence of multiple silyloxy groups attached to a central propan-2-yloxy backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane typically involves the reaction of propan-2-yl alcohol with tri(propan-2-yl)silane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler silane compounds.

    Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.

Scientific Research Applications

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in the development of biomaterials and as a component in certain biological assays.

    Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane exerts its effects involves interactions with various molecular targets. The silyloxy groups can form stable bonds with other molecules, facilitating the formation of complex structures. The pathways involved may include catalytic processes and the formation of intermediate compounds that lead to the desired end products.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[tri(methyl)silyloxy]propan-2-yloxy-tri(methyl)silane
  • 1,3-Bis[tri(ethyl)silyloxy]propan-2-yloxy-tri(ethyl)silane
  • 1,3-Bis[tri(butyl)silyloxy]propan-2-yloxy-tri(butyl)silane

Uniqueness

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane is unique due to the presence of propan-2-yl groups, which impart specific chemical properties and reactivity. This makes it distinct from similar compounds with different alkyl groups, offering unique advantages in certain applications.

Properties

Molecular Formula

C30H68O3Si3

Molecular Weight

561.1 g/mol

IUPAC Name

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane

InChI

InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3

InChI Key

DTDBKBUDBOGWQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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